1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
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Overview
Description
1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClN3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of appropriate thiadiazole derivatives with amines. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiadiazole ring .
Scientific Research Applications
1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
Uniqueness
1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2613385-67-2 |
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Molecular Formula |
C6H12ClN3S |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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